molecular formula C19H16FN3OS B6569672 4-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide CAS No. 946352-44-9

4-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide

Cat. No.: B6569672
CAS No.: 946352-44-9
M. Wt: 353.4 g/mol
InChI Key: DZSYPBVMQDBWOM-UHFFFAOYSA-N
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Description

4-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is a synthetic organic compound that features a complex structure combining a fluorinated benzamide moiety with an imidazo-thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide typically involves multiple steps:

  • Formation of the Imidazo-Thiazole Core: : The imidazo-thiazole core can be synthesized via a cyclization reaction involving a thioamide and an α-halo ketone. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Introduction of the Phenyl Group: : The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated imidazo-thiazole in the presence of a palladium catalyst and a base.

  • Attachment of the Fluorinated Benzamide: : The final step involves the coupling of the imidazo-thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo-thiazole ring, potentially reducing double bonds or nitro groups if present.

    Substitution: The fluorine atom on the benzamide ring can be substituted by nucleophiles under appropriate conditions, such as in the presence of a strong base.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a polar aprotic solvent and elevated temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazo-thiazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in organic reactions.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(benzyl)benzamide: Lacks the imidazo-thiazole core, making it less complex and potentially less active.

    N-(phenylmethyl)-4-fluorobenzamide: Similar structure but without the thiazole ring, which may affect its biological activity.

    Imidazo[2,1-b][1,3]thiazole derivatives: Share the core structure but differ in substituents, affecting their properties and applications.

Uniqueness

4-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is unique due to its combination of a fluorinated benzamide with an imidazo-thiazole core, providing a distinct set of chemical and biological properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

4-fluoro-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c20-15-8-6-14(7-9-15)18(24)21-12-16-17(13-4-2-1-3-5-13)22-19-23(16)10-11-25-19/h1-9H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSYPBVMQDBWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)CNC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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